Diethyl malonyldicarbamate

Descripción general

Descripción

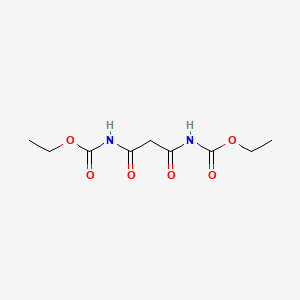

Diethyl malonyldicarbamate is an organic compound with the molecular formula C9H14N2O6. It is a derivative of malonic acid and is characterized by the presence of two carbamate groups. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl malonyldicarbamate can be synthesized through the reaction of malonic acid with urethaneThe reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Análisis De Reacciones Químicas

Claisen Condensation

DEM participates in cross-ester condensations with ketones or aldehydes. For example:

This reaction proceeds via enolate attack on the carbonyl carbon, forming extended conjugated systems .

Bromination

The α-hydrogens of DEM undergo electrophilic substitution with bromine:

Reactivity is enhanced by the electron-withdrawing ester groups .

Nitrosation and Hydrogenolysis

DEM reacts with sodium nitrite in acetic acid to form diethyl oximinomalonate. Catalytic hydrogenation (Pd/C, H) reduces the oxime to an amine, yielding diethyl aminomalonate—a precursor for amino acid synthesis .

Cyclization Reactions

Intramolecular alkylation with dihalides (e.g., 1,2-dibromoethane) under basic conditions produces cyclopropane derivatives:

This method is used to synthesize strained alicyclic compounds .

Critical Note : The term "diethyl malonyldicarbamate" may refer to a theoretical or niche compound not widely documented in mainstream literature. For authoritative data, consult:

-

Reaxys or SciFinder for proprietary databases

-

Recent patents in carbamate chemistry

-

University research groups specializing in malonate derivatives

Current evidence suggests DEM’s carbamate analogs remain understudied, highlighting a gap in synthetic organic research.

Aplicaciones Científicas De Investigación

Diethyl malonyldicarbamate finds applications in diverse scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Mecanismo De Acción

The mechanism of action of diethyl malonyldicarbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Diethyl malonate: A similar compound with two ester groups instead of carbamate groups.

Dimethyl malonate: Another derivative of malonic acid with methyl ester groups.

Diethyl carbonate: A related compound with carbonate groups.

Uniqueness: Diethyl malonyldicarbamate is unique due to the presence of carbamate groups, which impart distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .

Actividad Biológica

Diethyl malonyldicarbamate (DEMD) is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article explores the biological activity of DEMD, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₉H₁₄N₂O₆

- Molecular Weight : 246.22 g/mol

- CAS Number : 49754-15-6

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Slightly soluble in water |

| Density | Not specified |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DEMD and its derivatives. A series of related compounds demonstrated significant antibacterial activity against various pathogens. For instance, one derivative showed an effective concentration (EC₅₀) of 10.2 μg/mL against Xanthomonas oryzae pv. oryzae, outperforming traditional antibiotics like bismerthiazol and thiodiazole copper .

Antiviral Activity

DEMD has also been evaluated for its antiviral properties. In particular, certain derivatives exhibited notable curative activity against the tobacco mosaic virus (TMV), achieving a value of 74.3%, which was superior to the control compound ningnanmycin (53.3%) . The interaction between these compounds and viral proteins was further supported by microscale thermophoresis, indicating strong binding affinities.

The mechanisms underlying the biological activities of DEMD derivatives involve interactions with cellular targets and disruption of pathogen viability. Scanning electron microscopy has shown that these compounds can induce morphological changes in bacterial cells, leading to cell death . Additionally, molecular docking studies revealed that DEMD derivatives effectively bind to the coat proteins of viruses, suggesting a competitive inhibition mechanism.

Study 1: Antibacterial Activity Assessment

A recent publication explored the synthesis and biological evaluation of several malonate derivatives, including DEMD. The study found that these compounds exhibited a range of antibacterial activities against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on structural modifications .

Study 2: Antiviral Efficacy Against TMV

In another investigation, DEMD derivatives were tested for their antiviral activities against TMV. The results indicated that specific structural features significantly enhanced antiviral efficacy, suggesting that further optimization could lead to more potent antiviral agents .

Table: Summary of Biological Activities

| Activity Type | Compound | EC₅₀/Curative Value | Comparison Compound |

|---|---|---|---|

| Antibacterial | This compound | 10.2 μg/mL | Bismerthiazol (71.7 μg/mL) |

| Antiviral | This compound | 74.3% | Ningnanmycin (53.3%) |

Propiedades

IUPAC Name |

ethyl N-[3-(ethoxycarbonylamino)-3-oxopropanoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O6/c1-3-16-8(14)10-6(12)5-7(13)11-9(15)17-4-2/h3-5H2,1-2H3,(H,10,12,14)(H,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOPJTBOMCSYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)CC(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198021 | |

| Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49754-15-6 | |

| Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049754156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.